Home > Products > Screening Compounds P26865 > N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - 1249245-65-5

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Catalog Number: EVT-1712955
CAS Number: 1249245-65-5
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. It exhibits robust antitumor effects and is currently in Phase I clinical trials for B-cell lymphoma [].

2. N-((3R, 4R)-1-Benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d]pyrimidine-4-amine []

    Compound Description: This compound is an intermediate in the synthesis of a pyrrolo[2,3-d]pyrimidine derivative [].

3. 3-(1-{3-[5-(1-Methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride []

    Compound Description: This compound and its solvates have been investigated for their ability to modulate kinase signal transduction, particularly tyrosine kinase activity, for potential applications in treating cancer [].

4. 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) []

    Compound Description: CMP was subjected to permanganate oxidation in the presence of a ruthenium(III) catalyst. This study aimed to understand the kinetics and mechanism of the oxidation process using both experimental and DFT analysis [].

5. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is a widely used therapeutic agent for leukemia. The freebase form of imatinib has been structurally characterized [].

6. 8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one []

    Compound Description: This compound, along with its pharmaceutically acceptable salts, functions as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, showcasing potential for treating cancers such as non-small cell lung cancer [].

7. N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) []

    Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor that effectively targets both the wild-type cKIT and the T670I gatekeeper mutant, offering therapeutic potential for treating gastrointestinal stromal tumors (GISTs) [].

8. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

    Compound Description: These compounds were synthesized and evaluated for their antibacterial activity [].

9. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

    Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist, demonstrating strong antiplatelet and antithrombotic activities in preclinical studies [].

10. Paliperidone []

    Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound exhibiting multiple pharmacological properties [].

11. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

    Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, indicating potential therapeutic applications in neurological disorders [].

12. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

    Compound Description: Hu7691 is a potent and selective Akt inhibitor, showing promise in overcoming cutaneous toxicity associated with Akt inhibition [].

13. N-Butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine []

    Compound Description: This compound, characterized by X-ray crystallography, showcases a structure stabilized by intermolecular hydrogen bonding in its crystal form [].

14. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulphonamide Derivatives []

    Compound Description: These derivatives were synthesized and their antimicrobial activities were evaluated [].

15. 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide hydrobromide (Ponatinib) []

    Compound Description: Ponatinib hydrobromide is a medication used to treat certain types of leukemia [].

16. 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) []

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential treatment for chronic myeloid leukemia [].

17. 4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one []

    Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions [].

18. 1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) []

    Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist, exhibiting potential for therapeutic applications related to oxytocin receptor modulation [].

19. (R)-3-((3S,4S)-3-Fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) []

    Compound Description: BMS-986169, along with its phosphate prodrug BMS-986163, acts as a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator, showing potential for treating treatment-resistant depression [].

20. cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues []

    Compound Description: This series of analogues was investigated for their interaction with monoamine transporters (DAT, SERT, NET), providing insights into structure-activity relationships for this class of compounds [].

21. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []

    Compound Description: This chiral compound's absolute configuration has been determined [].

22. Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []

    Compound Description: This compound, the racemic version of the previous entry, is formed through a cycloaddition reaction and subsequent N-methylation [].

23. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-Oxide Metabolite TG100855 [, ]

    Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. Its N-oxide metabolite, TG100855, exhibits significantly greater potency compared to the parent compound [, ].

24. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

    Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates favorable pharmacological properties and is a potential candidate for treating migraine [].

25. 5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol and its N-Mannich Bases []

    Compound Description: N-Mannich bases of 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol were synthesized and characterized [].

26. 1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its Mono- and Disubstituted Ethyl Acetates []

    Compound Description: These pyrido[3,4-d]pyridazine derivatives were synthesized and evaluated for their potential cytotoxicity against cancer cell lines [].

27. N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine []

    Compound Description: This compound's structure was elucidated using X-ray single-crystal diffraction [].

28. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine []

    Compound Description: The crystal structure of this compound has been determined [].

29. N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives []

    Compound Description: This series of pyrazolic heterocyclic compounds was prepared and evaluated for their antioxidant activities [].

30. (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153) []

    Compound Description: BMS-694153 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating potential as a treatment for migraine [].

31. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate []

    Compound Description: The crystal structure of this compound has been determined [].

32. N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

    Compound Description: 13an is a multikinase inhibitor with potent activity against Src and KDR, demonstrating promising anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo [].

33. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones []

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity and binding affinity to BAX protein [].

34. [4-(1-Aminoethyl)cyclohexyl]methylamine and [6-(1-Aminoethyl)tetrahydro-pyran-3-yl]methylamine Derivatives []

    Compound Description: These derivatives are explored as potential antibacterial agents [].

35. (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Analogues []

    Compound Description: PDTic and its analogues are potent and selective kappa opioid receptor antagonists [].

36. 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole Hemihydrate []

    Compound Description: This compound's crystal structure has been elucidated [].

37. N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide []

    Compound Description: This compound is a low-density lipoprotein (LDL) receptor upregulator [].

38. Amine-Containing Mixed-Ligand Copper(II) Coordination Compounds with 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide []

    Compound Description: These compounds were investigated for their antiproliferative properties against cancer cell lines and their antioxidant effects [].

39. N‐[11C]‐Methyl‐piperidin‐4‐yl 2‐Cyclohexyl‐2‐hydroxy‐2‐phenylacetate (VC‐004) []

    Compound Description: VC‐004 is a radiolabeled muscarinic antagonist explored for the visualization of muscarinic receptors in the brain using positron emission tomography (PET) [].

Overview

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a heterocyclic compound characterized by the presence of a piperidine ring substituted with a pyridazine moiety and a methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development due to its bioactive properties. The compound is classified as an amine and belongs to the broader category of piperidine derivatives, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine typically involves the reaction of a pyridazine derivative with a piperidine derivative. A common synthetic route utilizes N-methylpiperidine and 3-chloropyridazine as starting materials. The reaction is generally conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. For instance, varying the temperature and solvent can significantly affect the reaction rate and product formation. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability, allowing for better control over reaction parameters.

Molecular Structure Analysis

Structure

The molecular structure of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine features a piperidine ring (a six-membered saturated nitrogen-containing ring) linked to a pyridazine ring (a six-membered aromatic ring containing two nitrogen atoms). The methyl group is attached to the nitrogen atom of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for functionalization of the pyridazine ring.

Common Reagents and Conditions

For oxidation, potassium permanganate in an acidic medium is commonly used. Reduction typically employs lithium aluminum hydride in an anhydrous ether environment. Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Mechanism of Action

The mechanism of action for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine involves its interaction with specific biological targets, such as enzymes or receptors. It may function as an inhibitor for certain enzymes implicated in disease pathways, thus exerting therapeutic effects. The precise molecular targets can vary based on the compound's structure and intended application.

Physical and Chemical Properties Analysis

Physical Properties

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is typically a solid at room temperature, with its physical state depending on purity and crystallization conditions.

Chemical Properties

The compound exhibits basic properties due to the presence of the amine group, allowing it to form salts with acids. Its solubility is influenced by the solvent used; it is generally soluble in polar aprotic solvents like DMF but less soluble in non-polar solvents.

Relevant data regarding melting point, boiling point, and other specific properties may vary based on synthesis methods and purity levels.

Applications

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine has several applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a scaffold for designing new therapeutic agents.
  • Industry: Utilized in developing materials with specific properties, including polymers and coatings .

This compound's unique structural features allow it to interact with various biological systems, making it valuable in multiple research fields.

Synthesis Methodologies of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine and Analogues

Novel Heterocyclic Coupling Strategies for Pyridazine-Piperidine Scaffolds

Contemporary synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine relies on strategic coupling between pyridazine heterocycles and piperidine precursors. The electron-deficient nature of pyridazine rings enables efficient nucleophilic aromatic substitution (SNAr) at the C3 position when activated by electron-withdrawing groups. Chloropyridazines serve as preferred electrophiles due to their balanced reactivity and commercial availability. Piperidine nucleophiles typically feature N-methyl-4-amine groups, often protected as carbamates to prevent undesired side reactions [1].

Microwave-assisted synthesis has emerged as a key innovation, significantly accelerating coupling reactions. Under optimized microwave conditions (150–180°C, DMF, K₂CO₃), reaction times reduce from 12–24 hours to 15–30 minutes while maintaining yields of 75–92%. This approach minimizes thermal decomposition risks associated with prolonged heating and enhances reproducibility for sensitive intermediates [3]. Regioselectivity challenges arise with unsymmetrical pyridazines, resolved through ortho-directing metalation strategies. Directed ortho-lithiation using tert-butyllithium/TMEDA complexes followed by electrophilic quenching enables precise functionalization prior to piperidine coupling [4].

Table 1: Heterocyclic Coupling Approaches for Pyridazine-Piperidine Scaffolds

MethodConditionsYield RangeKey Advantages
Conventional SNArDMF, K₂CO₃, 80°C, 12-24h65-80%Simple setup, scalable
Microwave SNArDMF, K₂CO₃, 150°C, 0.5h75-92%Rapid, reduced decomposition
Metal-assisted Couplingn-BuLi, TMEDA, -78°C; then electrophile60-75%Enables regioselective functionalization

Optimization of Nucleophilic Substitution in Piperidine Ring Functionalization

Piperidine ring functionalization requires precise control of nucleophilic reactivity. The secondary amine in 4-aminopiperidine exhibits differential nucleophilicity at N1 versus N4, necessitating protection strategies. Boc (tert-butyloxycarbonyl) protection of the N4-amine enables selective N1-alkylation, followed by acidic deprotection (TFA/DCM) to free the primary amine for subsequent pyridazine coupling. Solvent selection critically influences substitution efficiency: aprotic polar solvents (DMF, NMP) enhance yields by 15–30% compared to ethereal solvents due to improved nucleophile activation and substrate solubility [10].

Steric and electronic effects of piperidine C3/C4 substituents significantly impact reaction kinetics. Kinetic studies reveal that 3-methyl substitution decreases nucleophilic displacement rates by 40% compared to unsubstituted piperidines due to increased steric congestion. Conversely, 4-EWG (electron-withdrawing group) substituents enhance N1 nucleophilicity by diminishing the alpha-effect. Purification challenges are addressed through silica gel chromatography with triethylamine-modified eluents (0–7% EtOAc/DCM with 0.25% v/v Et₃N), suppressing unwanted adsorption of basic intermediates [1] [4].

Table 2: Substituent Effects on Piperidine Nucleophilicity

Piperidine SubstituentRelative Rate (krel)Optimal SolventYield Impact
4-NH₂ (unprotected)1.00DMFReference
4-NHBoc0.85NMP+12%
3-Me-4-NHBoc0.60DMF-25%
4-CN1.45DMSO+18%

Catalytic Systems for Suzuki-Miyaura Cross-Coupling in Pyridazine Derivatives

Suzuki-Miyaura cross-coupling enables strategic C-C bond formation for pyridazine diversification prior to piperidine conjugation. Palladium-based catalysts remain dominant, with Pd(dppf)Cl₂ (1–5 mol%) demonstrating superior efficacy for aryl boronic acid couplings to bromopyridazines. Recent advances incorporate nickel catalysis as a cost-effective alternative: NiCl₂(PCy₃)₂ systems facilitate couplings with unactivated secondary alkyl boranes under mild conditions (60°C, THF), expanding the accessible chemical space [3] [4].

Photoredox-assisted Suzuki couplings represent a cutting-edge innovation. Copper-based photoredox catalysts under blue LED irradiation facilitate room-temperature coupling of primary carbamates with unactivated secondary alkyl bromides, enabling late-stage functionalization of complex pyridazine intermediates. This approach achieves excellent functional group tolerance, accommodating esters, nitriles, and unprotected alcohols without competitive reduction. Ligand design proves crucial for suppressing protodeboronation side reactions; bulky phosphines (SPhos, XPhos) reduce this undesired pathway by 70–90% compared to PPh₃ [2] [7].

Deprotection and Conformational Constraint Techniques in Amine Synthesis

Protection-deprotection strategies for the amine functionality in N-methyl-1-(pyridazin-3-yl)piperidin-4-amine require orthogonal approaches compatible with the pyridazine heterocycle. Boc deprotection employs TFA/DCM (1:1 v/v, 0–25°C, 1–4h) without observable pyridazine ring degradation. For acid-sensitive substrates, the dM-Dmoc (dimethyl-1,3-dithian-2-ylmethoxycarbonyl) group offers a compelling alternative. Deprotection proceeds via sequential NaIO₄ oxidation (THF/H₂O, rt) followed by mild β-elimination with K₂CO₃/MeOH, achieving 76–88% yields for aliphatic amines. This method preserves base-sensitive functional groups and avoids strong acid exposure [8] [10].

Conformational constraint enhances target affinity in bioactive analogues. Spirocyclic piperidines (e.g., 1,4-diazaspiro[5.5]undecan-3-ones) introduce rigidity through spirofusion at C4. Synthesis involves cyclohexanone condensation with glycine methyl ester/TMSCN followed by spontaneous lactamization, yielding constrained scaffolds that maintain the essential hydrogen-bonding capacity of the parent amine. X-ray crystallography confirms these constrained analogues position the N-methylamine for optimal interaction with biological targets through conserved hydrogen bonds to backbone carbonyls (e.g., SHP2 residue E250) [1] [6].

Solid-Phase Synthesis Approaches for High-Throughput Analog Production

Solid-phase synthesis revolutionizes analogue generation through automated, iterative coupling-deprotection cycles. Wang resin-linked pyridazines serve as versatile platforms, where immobilized 3-bromopyridazine undergoes sequential functionalization: (1) Suzuki-Miyaura diversification, (2) SNAr with N-Boc-piperidin-4-amine, (3) TFA-mediated Boc deprotection, and (4) final cleavage with TFA/DCM. This approach enables parallel synthesis of 96+ analogues weekly with purities >85% after HPLC [6].

Linker chemistry critically influences efficiency. Acid-labile trityl linkers outperform traditional Rink amide resins by suppressing racemization during prolonged synthesis cycles. Photocleavable o-nitrobenzyl linkers enable UV-triggered release (365 nm, 2h) for light-sensitive intermediates. Recent innovations incorporate fluorous-tagged piperidines, allowing rapid purification through fluorous solid-phase extraction (F-SPE) after solution-phase synthesis. This hybrid approach maintains the versatility of solution chemistry while providing solid-phase-like purification efficiency [8].

Table 3: Solid-Phase Synthesis Platforms for Piperidinylpyridazines

Platform TypeLinker/LoadingThroughput (compounds/week)Average Purity
Wang resin (acidic)Bromopyridazine, 0.8 mmol/g4882%
Trityl resinChloride, 1.2 mmol/g7291%
Fluorous tag (solution)C₈F₁₇, 0.5 mmol scale9688%
Photolabile resino-Nitrobenzyl, 0.6 mmol/g3685%

Properties

CAS Number

1249245-65-5

Product Name

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-4-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3

InChI Key

DEMPYJPTIIPUNY-UHFFFAOYSA-N

SMILES

CNC1CCN(CC1)C2=NN=CC=C2

Canonical SMILES

CNC1CCN(CC1)C2=NN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.